Cas no 1344702-41-5 ((5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine)

(5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine is a heterocyclic compound featuring a benzo[d]isoxazole core substituted with a chloro group at the 5-position and an isobutylamine moiety at the 3-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The chloro substitution enhances electrophilic reactivity, facilitating further functionalization, while the isobutylamine side chain contributes to improved lipophilicity and bioavailability. Its rigid aromatic scaffold ensures stability under various synthetic conditions. The compound is particularly useful in the development of bioactive molecules, including CNS-targeting agents, due to its structural resemblance to pharmacologically active isoxazole derivatives. High purity and well-characterized synthesis routes ensure reproducibility for research applications.
(5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine structure
1344702-41-5 structure
Product Name:(5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine
CAS No:1344702-41-5
MF:C11H13ClN2O
MW:224.686721563339
CID:5039217
Update Time:2026-02-28

(5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine Chemical and Physical Properties

Names and Identifiers

    • (5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine
    • 5-Chloro-N-isobutylbenzo[d]isoxazol-3-amine
    • Inchi: 1S/C11H13ClN2O/c1-7(2)6-13-11-9-5-8(12)3-4-10(9)15-14-11/h3-5,7H,6H2,1-2H3,(H,13,14)
    • InChI Key: UWNCJPZQPFYALM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(=NO2)NCC(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 213
  • XLogP3: 4
  • Topological Polar Surface Area: 38.1

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(5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine Suppliers

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(CAS:1344702-41-5)(5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine
Order Number:A922304
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:32
Price ($):2302.0
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(5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine Related Literature

Additional information on (5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine

Compound Introduction: (5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine (CAS No. 1344702-41-5)

(5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine, with the CAS number 1344702-41-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential applications in medicinal chemistry. The compound features a benzo[d]isoxazole core substituted with a chloro group at the 5-position and an isobutyl amine moiety at the 3-position, which together contribute to its unique chemical properties and reactivity.

The benzo[d]isoxazole scaffold is a well-known pharmacophore in drug discovery, frequently employed in the development of bioactive molecules due to its ability to interact with various biological targets. The presence of the chloro group enhances the electrophilicity of the aromatic system, making it a versatile intermediate for further functionalization. Additionally, the isobutyl amine side chain introduces steric bulk and potential hydrogen bonding capabilities, which can influence both the solubility and binding affinity of the compound.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such structural motifs in designing novel therapeutic agents. Studies have demonstrated that benzo[d]isoxazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in (5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine may confer unique pharmacological effects, making it a promising candidate for further investigation.

In the context of drug development, the synthesis of this compound involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve high yields and purity. The chloro-substituted benzo[d]isoxazole ring can be synthesized via cyclization reactions or through palladium-catalyzed cross-coupling techniques. The subsequent introduction of the isobutyl amine group typically involves nucleophilic substitution or reductive amination strategies.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Medicinal chemists often employ such intermediates to explore structure-activity relationships (SAR), optimizing properties such as potency, selectivity, and pharmacokinetic profiles. The versatility of (5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine allows for modifications at multiple positions, enabling the creation of a diverse library of derivatives for screening against various disease targets.

The role of heterocyclic compounds in modern medicine cannot be overstated. They form the backbone of numerous FDA-approved drugs, owing to their ability to modulate biological pathways effectively. The benzo[d]isoxazole core, in particular, has been extensively studied for its role in inhibiting enzymes and receptors involved in inflammatory responses and cancer progression. By incorporating functional groups like chloro and isobutyl amine, researchers can fine-tune these interactions to develop more targeted therapies.

Recent publications have begun to explore the use of machine learning algorithms to predict the biological activity of novel compounds based on their structural features. These computational methods have accelerated the drug discovery process by identifying promising candidates before they enter costly wet-lab testing. In this regard, (5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine represents an excellent example of a compound that could benefit from such high-throughput virtual screening approaches.

The synthesis and characterization of this compound also highlight advancements in synthetic methodologies that enhance efficiency and sustainability. Green chemistry principles are increasingly being integrated into pharmaceutical research, aiming to minimize waste and reduce environmental impact. Techniques such as flow chemistry and catalytic processes have enabled more streamlined production routes for complex molecules like this one.

In conclusion, (5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine (CAS No. 1344702-41-5) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for developing novel bioactive molecules. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases through innovative therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:1344702-41-5)(5-Chloro-benzo[d]isoxazol-3-yl)-isobutyl-amine
A922304
Purity:99%
Quantity:10g
Price ($):2302.0
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